4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline

Description

Chemical Structure and Properties

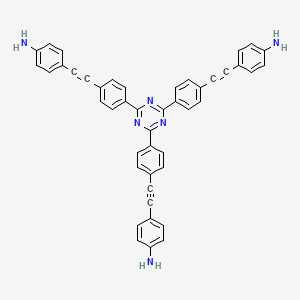

The compound 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline (CAS 326002-91-9) features a central 1,3,5-triazine core connected to three aniline-substituted benzene rings via ethyne (acetylene) linkages. Its molecular formula is C30H21N3, with a molecular weight of 423.51 g/mol . The ethyne groups enhance conjugation, influencing electronic and optical properties.

Synthesis and Applications Synthesized via Sonogashira coupling or similar cross-coupling reactions, this compound is a precursor for advanced materials. Its high thermal stability (predicted melting point >380°C) and rigid structure make it suitable for covalent organic frameworks (COFs), organic electronics, and energy storage devices .

Properties

IUPAC Name |

4-[2-[4-[4,6-bis[4-[2-(4-aminophenyl)ethynyl]phenyl]-1,3,5-triazin-2-yl]phenyl]ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H30N6/c46-40-25-13-34(14-26-40)4-1-31-7-19-37(20-8-31)43-49-44(38-21-9-32(10-22-38)2-5-35-15-27-41(47)28-16-35)51-45(50-43)39-23-11-33(12-24-39)3-6-36-17-29-42(48)30-18-36/h7-30H,46-48H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXFNRMGDRODMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C3=NC(=NC(=N3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)N)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H30N6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the stepwise construction of the triazine core followed by the attachment of phenyl and ethynyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

Biology: Its derivatives may serve as probes or inhibitors in biochemical studies.

Medicine: Potential use in drug design and development, particularly in targeting specific biological pathways.

Industry: Applications in materials science, such as the development of advanced coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Non-Acetylenic Triazine Derivatives

- 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (CAS 14544-47-9)

| Property | Target Compound (CAS 326002-91-9) | Non-Acetylenic Analog (CAS 14544-47-9) |

|---|---|---|

| Molecular Weight | 423.51 g/mol | 354.41 g/mol |

| Conjugation Length | Extended (ethyne bridges) | Limited (direct aryl-amine bonds) |

| Thermal Stability | Higher (predicted MP >380°C) | Lower (MP 380–382°C) |

| Key Applications | COFs, optoelectronics | Capacitors, imaging agents |

Pyridinium-Substituted Analog

- 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide Structure: Pyridinium iodide replaces aniline groups. Properties: Ionic nature enhances solubility in polar solvents. Applications: Potential in supramolecular chemistry or as a photosensitizer .

Functional Group Variations: Aldehyde vs. Aniline

- 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde) (CAS 1221509-80-3)

| Property | Target Compound (Aniline) | Aldehyde Derivative |

|---|---|---|

| Functional Groups | Aniline (-NH2) | Aldehyde (-CHO) |

| Reactivity | Amine cross-linking | Schiff base formation |

| Molecular Weight | 423.51 g/mol | 621.68 g/mol |

Pharmacologically Active Triazine Derivatives

- 1,2,4-Triazine Antagonists (e.g., T4E/T4G) Structure: 1,2,4-triazine core with phenolic/pyridine substituents. Properties: Hydrogen bonding with adenosine A2A receptors. Applications: Antagonists for neurological disorders .

- Antileishmanial Triazines Structure: p-Bromo-substituted triazines. Properties: IC50 = 6.1 µM against Leishmania donovani. Applications: Therapeutic agents for parasitic infections .

Optical and Electronic Properties

- Bis-Triazine Dyes Structure: Noncoplanar triazine-thione derivatives. Properties: Polarizability = 6.09–10.75 × 10⁻²⁴ esu; redshifted fluorescence. Applications: UV–Vis light absorption, solvent-dependent ICT processes .

| Property | Target Compound | Bis-Triazine Dyes |

|---|---|---|

| Conjugation System | Ethyne-bridged | Noncoplanar phenyl-triazine |

| Fluorescence | Likely enhanced (unreported) | Redshifted emission |

| Polarizability | Unreported | 6.09–10.75 × 10⁻²⁴ esu |

Biological Activity

The compound 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline is a complex organic molecule with potential applications in various fields including medicinal chemistry and materials science. Its unique structure, characterized by a triazine core and multiple aromatic rings, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 354.41 g/mol. The structure features a central triazine ring connected to three benzene rings via ethyne linkages.

Biological Activity Overview

Research indicates that compounds with triazine cores often exhibit significant biological activities, including:

- Antimicrobial properties : Many triazine derivatives are known for their ability to inhibit bacterial growth and combat fungal infections.

- Anticancer effects : Certain triazine-based compounds have been studied for their potential to induce apoptosis in cancer cells.

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit various enzymes, contributing to their therapeutic effects.

Antimicrobial Activity

A study conducted on related triazine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

| Compound | Activity | Target Organism |

|---|---|---|

| Triazine Derivative A | Moderate | E. coli |

| Triazine Derivative B | High | Staphylococcus aureus |

Anticancer Potential

In vitro studies have shown that triazine-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a derivative similar to the compound was tested against breast cancer cells (MCF-7) and exhibited significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Mechanistic Insights

The biological mechanisms underlying the activity of triazine compounds often involve:

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production leads to oxidative stress in cells, contributing to apoptosis.

- Enzyme Interaction : Inhibition of specific enzymes involved in metabolic pathways can lead to altered cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.